Certified Purity Advantage Over the Non‑Brominated Boc‑Imidazopyridine Core
Commercial lots of tert‑butyl (7‑bromoimidazo[1,2‑a]pyridin‑2‑yl)carbamate are routinely supplied with a certified minimum purity of ≥97% (HPLC), whereas the non‑brominated analog (tert‑butyl imidazo[1,2‑a]pyridin‑2‑ylcarbamate, CAS 1907298‑01‑4) is typically listed at 95%+ without a defined lower limit . When both compounds are used in the same synthetic sequence, a 2% higher starting purity translates directly into fewer purification‑intensive by‑products and a higher effective yield of the first coupling step, as documented in batch‑specific certificates of analysis .
| Evidence Dimension | Initial purity (HPLC area‑%) |
|---|---|
| Target Compound Data | ≥97% (Aladdin lot specification) |
| Comparator Or Baseline | tert‑Butyl imidazo[1,2‑a]pyridin‑2‑ylcarbamate (CAS 1907298‑01‑4): typically 95% (minimum not defined) |
| Quantified Difference | ≥2 percentage points higher guaranteed purity |
| Conditions | HPLC analysis; vendor CoA data |
Why This Matters
Higher starting purity reduces the burden of preparative chromatography after the critical coupling step, directly impacting procurement cost‑per‑productive milligram.
